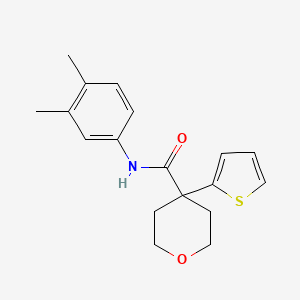
N-(3,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its appearance (solid, liquid, color, etc.) and any distinctive odor .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, etc.) to determine the structure of the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The research on compounds related to N-(3,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide mainly focuses on their synthesis, crystal structure, and surface analysis. A study by Prabhuswamy et al. (2016) presented the synthesis of a related compound through a specific reaction process, highlighting the crystal structure determined by single-crystal X-ray diffraction studies. This compound exhibits a triclinic crystal system, showcasing the detailed molecular structure stabilized by various hydrogen bond interactions (Prabhuswamy et al., 2016).
Photostabilization of Polyvinyl Chloride
Research into thiophene derivatives, including those similar to N-(3,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide, has demonstrated their utility in the photostabilization of rigid poly(vinyl chloride) (PVC). A study conducted by Balakit et al. (2015) synthesized new thiophenes that significantly reduced the level of photodegradation in PVC films, suggesting these compounds' potential as effective photostabilizers for PVC materials (Balakit et al., 2015).
Antimicrobial Activity
The synthesis and characterization of various N-alkoxyphenylhydroxynaphthalenecarboxamides, including those structurally related to N-(3,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide, have been explored for their antimycobacterial activity. Goněc et al. (2016) prepared and tested a series of these compounds, finding some with antimycobacterial activity comparable to or higher than rifampicin against Mycobacterium tuberculosis, highlighting their potential in antimicrobial applications (Goněc et al., 2016).
Electrochromic and Photocatalytic Applications
Studies on aromatic polyamides containing various substituents, similar to the core structure of N-(3,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide, have shown potential in electrochromic and photocatalytic applications. Liou and Chang (2008) synthesized a series of polyamides with inherent viscosities and excellent thermal stability, suitable for electrochromic devices due to their good solubility and film-forming abilities (Liou & Chang, 2008).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(3,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-13-5-6-15(12-14(13)2)19-17(20)18(7-9-21-10-8-18)16-4-3-11-22-16/h3-6,11-12H,7-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTSGXPHQXBFAIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2(CCOCC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-4-thiophen-2-yloxane-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

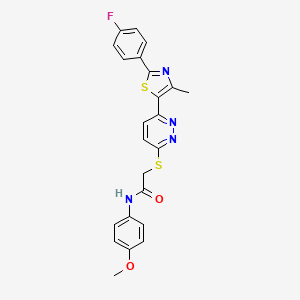
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2710950.png)
![5-chloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2710952.png)
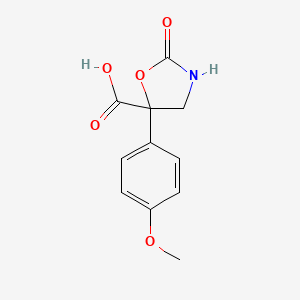


![Methyl [4-(3-Oxobutyl)phenoxy]acetate](/img/structure/B2710958.png)

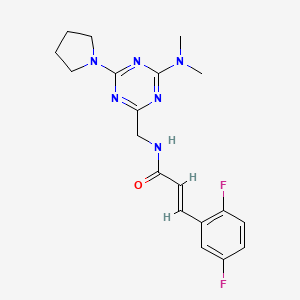
![(E)-3-(dimethylamino)-1-[4-(1H-pyrrol-1-yl)phenyl]-2-propen-1-one](/img/structure/B2710963.png)
![2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2710964.png)
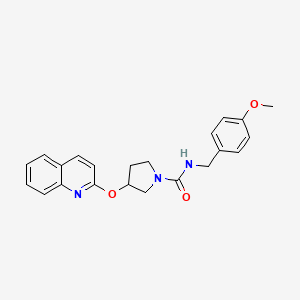
![2-phenoxy-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2710968.png)
